2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide)
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Overview
Description
N-PHENYL-2-[(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-[(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting intermediate is then further reacted with phenyl isothiocyanate to introduce the phenylcarbamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-[(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-PHENYL-2-[(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
N-PHENYL-2-[(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N4O2S3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H16N4O2S3/c23-15(19-13-7-3-1-4-8-13)11-25-17-21-22-18(27-17)26-12-16(24)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
ZXOKZTOXGOEHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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